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molecular formula C15H9ClF3N3O2S B3372182 N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 877964-71-1

N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No. B3372182
M. Wt: 387.8 g/mol
InChI Key: DBGXWMPLXLEJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673908B2

Procedure details

To a 7 mol/L solution of ammonia in methanol (4.0 mL), 2-(trifluoromethyl)benzenesulfonyl chloride (200 mg, 0.818 mmol) was added and the mixture was stirred at room temperature for 1 hour. After the reaction mixture was concentrated, 2,3-dichloroquinoxaline (162 mg, 0.818 mmol), potassium carbonate (113 mg, 0.818 mmol) and dimethyl sulfoxide (5.0 mL) were added to the residue, and the mixture was stirred at 150° C. for 1 hour. The reaction mixture was slowly added to a mixture (50 ml) of a 1% aqueous acetic acid solution and ice, and the mixture was stirred for 3 hours. The resulting solid was collected by filtration and purified by preparative thin-layer chromatography (chloroform/methanol=19/1). Further, slurry purification was performed using hexane, to give 2-(trifluoromethyl)-N-{3-chloroquinoxalin-2-yl}benzenesulfonamide (Compound AC) (97.0 mg, yield: 31%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step Two
Quantity
113 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
mixture
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[F:2][C:3]([F:15])([F:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10](Cl)(=[O:12])=[O:11].[Cl:16][C:17]1[C:26](Cl)=[N:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[N:18]=1.C(=O)([O-])[O-].[K+].[K+]>CO.C(O)(=O)C.CS(C)=O>[F:2][C:3]([F:15])([F:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([NH:1][C:26]1[C:17]([Cl:16])=[N:18][C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:25]=1)(=[O:12])=[O:11] |f:3.4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
200 mg
Type
reactant
Smiles
FC(C1=C(C=CC=C1)S(=O)(=O)Cl)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
162 mg
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1Cl
Name
Quantity
113 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
mixture
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated
STIRRING
Type
STIRRING
Details
the mixture was stirred at 150° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by preparative thin-layer chromatography (chloroform/methanol=19/1)
CUSTOM
Type
CUSTOM
Details
Further, slurry purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)S(=O)(=O)NC1=NC2=CC=CC=C2N=C1Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 97 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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